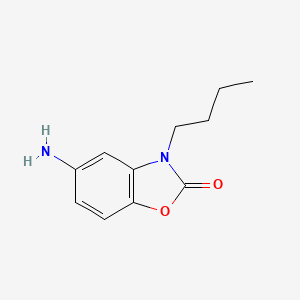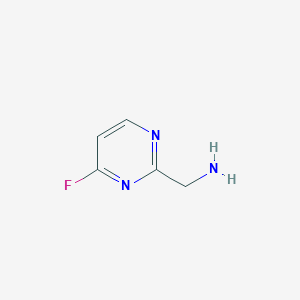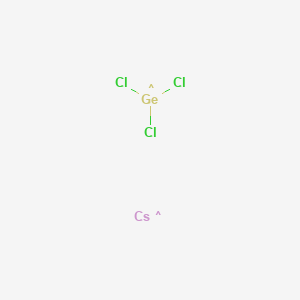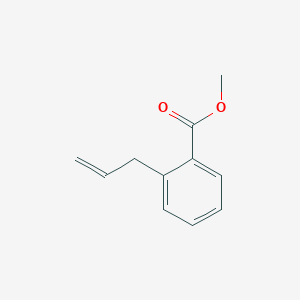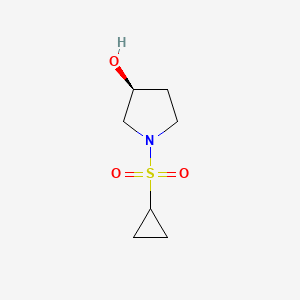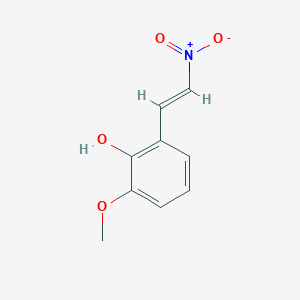
Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1,2-Dichlorovinyl)glutathione: is a glutathione conjugate formed through the interaction of glutathione with 1,2-dichlorovinyl compounds. This compound is of significant interest due to its role in the bioactivation and detoxification processes of halogenated hydrocarbons, which are commonly found in various industrial and environmental pollutants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-(1,2-Dichlorovinyl)glutathione is typically synthesized through the conjugation of glutathione with 1,2-dichlorovinyl compounds. The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the 1,2-dichlorovinyl compound, resulting in the formation of the glutathione conjugate .
Industrial Production Methods: The reaction is typically carried out in an aqueous medium at a neutral to slightly basic pH to facilitate the nucleophilic attack .
Análisis De Reacciones Químicas
Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of less toxic metabolites.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and other oxidative metabolites.
Reduction: Less toxic metabolites.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:
Chemistry: Used as a model compound to study the bioactivation and detoxification pathways of halogenated hydrocarbons.
Biology: Investigated for its role in cellular detoxification processes and its impact on cellular health.
Medicine: Studied for its potential nephrotoxic effects and its role in kidney injury.
Mecanismo De Acción
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by enzymes such as cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause cellular damage. The primary molecular targets include renal proximal tubular cells, where the compound induces nephrotoxicity through oxidative stress and mitochondrial dysfunction .
Comparación Con Compuestos Similares
- S-(1,2-Dichlorovinyl)-L-cysteine
- S-(1,2-Dichlorovinyl)-L-homocysteine
- 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
Comparison: S-(1,2-Dichlorovinyl)glutathione is unique in its formation through the conjugation of glutathione, which plays a crucial role in detoxification pathways. Compared to similar compounds, it has distinct nephrotoxic effects due to its specific enzymatic bioactivation. The presence of the glutathione moiety also influences its reactivity and metabolic fate, making it a valuable compound for studying detoxification mechanisms .
Propiedades
Número CAS |
175671-72-4 |
|---|---|
Fórmula molecular |
C12H17Cl2N3O6S |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1 |
Clave InChI |
IXARYIJEQUJTIZ-AXUBEFTGSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



